molecular formula C34H36N4O B11027227 3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B11027227
M. Wt: 516.7 g/mol
InChI Key: IQDYQVRNAJYZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining benzimidazole and quinazoline moieties, which may contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Quinazoline Ring Construction: The benzimidazole intermediate is then reacted with an appropriate aldehyde or ketone to form the quinazoline ring.

    Substitution Reactions: Introduction of the 2-methylphenyl and 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl groups is achieved through nucleophilic substitution reactions, often using halogenated precursors and strong bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinazoline ring to a dihydroquinazoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenated precursors with strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted benzimidazole and quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities. Research is ongoing to determine its efficacy and safety in various biological systems.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic applications. For example, modifications to its structure could lead to the development of new drugs targeting specific diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, altering the function of the target molecule and triggering a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole itself or 2-phenylbenzimidazole share structural similarities.

    Quinazoline Derivatives: Compounds such as quinazoline and 2-methylquinazoline are structurally related.

Uniqueness

What sets 3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one apart is its combined structure of benzimidazole and quinazoline rings, along with the specific substituents. This unique combination may confer distinct chemical and biological properties not observed in simpler analogs.

Properties

Molecular Formula

C34H36N4O

Molecular Weight

516.7 g/mol

IUPAC Name

3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-3,4-dihydroquinolin-6-yl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C34H36N4O/c1-20-10-6-7-11-24(20)23-17-27-31(30(39)18-23)32(38-29-13-9-8-12-26(29)35-33(38)36-27)22-14-15-28-25(16-22)21(2)19-34(3,4)37(28)5/h6-16,21,23,32H,17-19H2,1-5H3,(H,35,36)

InChI Key

IQDYQVRNAJYZQX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C3C4=C(CC(CC4=O)C5=CC=CC=C5C)NC6=NC7=CC=CC=C7N36)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.